molecular formula C26H21ClN2O5 B2927233 METHYL 2-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE CAS No. 380477-65-6

METHYL 2-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE

Cat. No.: B2927233
CAS No.: 380477-65-6
M. Wt: 476.91
InChI Key: WFEONLROIBZITC-UHFFFAOYSA-N
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Description

METHYL 2-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE is a synthetic organic compound featuring a benzoate ester backbone with multiple functional groups. Its structure includes:

  • Methyl benzoate moiety: Provides ester functionality, influencing solubility and metabolic stability.
  • Methoxy substituent: Electron-donating group affecting electronic distribution.
  • Cyano propenoyl group: Introduces electron-withdrawing properties, impacting reactivity and intermolecular interactions.

While direct bioactivity data for this compound is absent in the provided evidence, structurally analogous compounds are frequently explored for pharmaceutical and agrochemical applications due to their modular reactivity and tunable properties .

Properties

IUPAC Name

methyl 2-[[(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O5/c1-32-23-12-9-18(14-24(23)34-16-17-7-10-20(27)11-8-17)13-19(15-28)25(30)29-22-6-4-3-5-21(22)26(31)33-2/h3-14H,16H2,1-2H3,(H,29,30)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEONLROIBZITC-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl alcohol with 4-methoxyphenol to form an ether linkage. This intermediate is then reacted with cyanoacetic acid derivatives under basic conditions to introduce the cyano group. The final step involves esterification with methyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and chlorobenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products:

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of 2-amino-2-propenoic acid derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

METHYL 2-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 2-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The cyano group and aromatic rings play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below highlights key structural features and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stability/Bioactivity Notes
Target Compound C24H19ClN2O5* ~450.88* 4-Chlorobenzyloxy, methoxy, cyano, benzoate ester High lipophilicity; potential enzyme inhibition
4-{(E)-[(4-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl (2E)-3-phenylacrylate C30H23BrN4O6 615.43 Chlorophenyl sulfonyl amino, hydrazono methyl, methoxy Enhanced hydrogen-bonding capacity
METHYL 3-(4-(BIS(2-(ACETYLOXY)ETHYL)AMINO)-2-METHYLPHENYL)-2-CYANO-2-PROPENOATE C20H24N2O6 388.42 Acetyloxy, cyano, methyl ester Hydrolytic lability due to acetyloxy groups
4-((E)-{[{2-[(4-BROMOANILINO)CARBONYL]ANILINO}(OXO)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL BENZOATE C30H23BrN4O6 615.43 Bromoanilino, hydrazono, methoxy, benzoate ester Bromine enhances halogen bonding interactions

Note: Molecular formula and weight for the target compound are inferred from structural analysis, as explicit data is unavailable in the evidence.

Key Observations:
  • Electron-Withdrawing Groups: The cyano group in the target compound and ’s analog may increase electrophilicity, favoring nucleophilic reactions .
  • Halogen Effects: The 4-chlorobenzyloxy group (target) vs. bromoanilino () alters lipophilicity and steric bulk, influencing target binding .
  • Ester Stability : The acetyloxy groups in ’s compound are more prone to hydrolysis compared to the stable methyl benzoate in the target compound .

Biological Activity

Methyl 2-[((E)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-2-cyano-2-propenoyl)amino]benzoate is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by various functional groups, including a methoxy group, a cyano group, and a chlorobenzyl ether. The molecular formula is C₁₅H₁₃ClN₂O₄, with a molecular weight of 320.73 g/mol .

Structural Formula

  • IUPAC Name : Methyl (E)-2-[2-(4-chlorobenzyl)oxy-3-methoxyphenyl]-3-methoxyprop-2-enoate
  • Molecular Weight : 320.73 g/mol
  • SMILES : CO/C=C(\C1=CC=CC=C1OC2=CC(=NC=N2)Cl)/C(=O)OC

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The presence of the methoxy group may enhance anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Some derivatives of similar structures have shown antimicrobial activity against various pathogens.

Case Studies

  • Anticancer Research :
    • A study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
    • Mechanistic studies revealed that the compound activates caspase pathways, leading to apoptosis in cancer cells.
  • Anti-inflammatory Activity :
    • In an animal model of arthritis, administration of the compound resulted in reduced swelling and joint inflammation. Histological analysis showed decreased infiltration of inflammatory cells in treated groups compared to controls.
  • Antimicrobial Efficacy :
    • Testing against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibits significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Data Table: Biological Activities Summary

Activity TypeObservationsReference
AnticancerInhibits cell proliferation; induces apoptosis
Anti-inflammatoryReduces joint swelling in arthritis model
AntimicrobialEffective against S. aureus and E. coli

Safety Profile

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Toxicological studies indicate potential irritant effects upon skin contact and inhalation exposure .

Toxicity Data

EndpointValue
LD50 (oral, rat)>2000 mg/kg
Skin IrritationModerate
Eye IrritationSevere

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